molecular formula C15H11N B8651234 2-(9H-fluoren-9-yl)acetonitrile

2-(9H-fluoren-9-yl)acetonitrile

Cat. No.: B8651234
M. Wt: 205.25 g/mol
InChI Key: BNAQKDJXQMYTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-fluoren-9-yl)acetonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, characterized by the presence of an acetonitrile group at the 9th position of the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-yl)acetonitrile typically involves the reaction of fluorene with acetonitrile in the presence of a strong base. One common method is the nucleophilic substitution reaction where fluorene is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3 in acidic medium.

    Reduction: NaBH4, LiAlH4 in anhydrous solvents.

    Substitution: Various electrophiles in the presence of catalysts like Lewis acids.

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: 9H-Fluorene-9-methanol.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its acetonitrile group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)acetonitrile

InChI

InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2

InChI Key

BNAQKDJXQMYTHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

610 mg (3 mmol, 1 eq) of fluoren-9-ylidene-acetonitrile in solution in 40 mL of methanol and 10 mL of ethyl acetate, then 225 mg of palladium hydroxide over coal were introduced into a 250 mL flask under a nitrogen atmosphere. The reaction medium was purged then placed under a hydrogen atmosphere (skin flask) and stirred for 6 hours while stirring. The catalyst was removed by filtration over Clarcel. The solvent was evaporated and the expected product was obtained.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
225 mg
Type
catalyst
Reaction Step One

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